1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde
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Overview
Description
1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C8H13NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-5-oxopyrrolidine-3-carbonyl chloride with a suitable reducing agent. The reaction conditions typically involve ambient temperature and the use of solvents such as dichloromethane . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one have similar ring structures but differ in functional groups and reactivity.
Properties
CAS No. |
1447960-48-6 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-6(2)9-4-7(5-10)3-8(9)11/h5-7H,3-4H2,1-2H3 |
InChI Key |
LFDLEAOWQKSRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(CC1=O)C=O |
Origin of Product |
United States |
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